REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].O[N:9]=[C:10]1[CH2:18][CH2:17][CH2:16][C:15]2[N:14]([CH2:19][C:20]([OH:22])=[O:21])[C:13]([CH3:23])=[CH:12][C:11]1=2.[I-].[Na+]>C(O)(=O)C.C1(C)C(C)=CC=CC=1>[C:1]([NH:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[CH:12]=[C:13]([CH3:23])[N:14]2[CH2:19][C:20]([OH:22])=[O:21])(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
2-[4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ON=C1C=2C=C(N(C2CCC1)CC(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 75 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mildly exothermic addition) then the mixture
|
Type
|
CUSTOM
|
Details
|
Meanwhile, reaction flask 2
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The contents of reaction flask 1
|
Type
|
CUSTOM
|
Details
|
were transferred to reaction flask 2 in aliquots over a period of 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the reaction temperature at 90-100° C
|
Type
|
CUSTOM
|
Details
|
Reaction flask 1
|
Type
|
WASH
|
Details
|
was rinsed with a mixture of xylene (2 mL) and acetic acid (2 mL) which
|
Type
|
CUSTOM
|
Details
|
was transferred into reaction flask 2
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the reaction mixture was maintained at 100° C. for a further 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to r.t
|
Type
|
CUSTOM
|
Details
|
The liquid phase was decanted off from a thick residue in the reaction flask
|
Type
|
WASH
|
Details
|
the residue was washed with acetic acid (5 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a dark brown residue
|
Type
|
CUSTOM
|
Details
|
giving m/z 247 (MH+)
|
Reaction Time |
75 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C2C=C(N(C2=CC=C1)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |